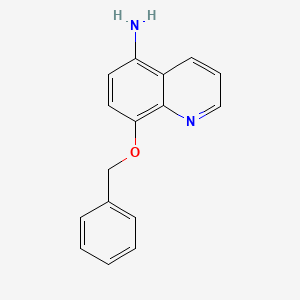

8-(Benzyloxy)quinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

8-phenylmethoxyquinolin-5-amine |

InChI |

InChI=1S/C16H14N2O/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |

InChI Key |

DRKMCIWZCWNKBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)N)C=CC=N3 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of 8 Benzyloxy Quinolin 5 Amine

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Nucleus

The chemical behavior of quinoline derivatives is characterized by their dual aromatic nature, exhibiting properties of both pyridine (B92270) and benzene (B151609) rings. This allows the quinoline nucleus to participate in both electrophilic and nucleophilic substitution reactions. The position of substituents on the quinoline ring significantly directs the outcome of these reactions.

In the case of 8-(benzyloxy)quinolin-5-amine, the presence of the electron-donating amino group at the 5-position and the benzyloxy group at the 8-position influences the electron density of the ring system. Generally, electrophilic substitution on 8-hydroxy or 8-aminoquinolines is directed to the 5- and 7-positions. google.com Given that the 5-position is already substituted with an amino group, electrophilic attack would be anticipated to occur preferentially at the 7-position. The amino group at C5 is a strong activating group and will direct incoming electrophiles to the ortho (C6) and para (C7) positions. The benzyloxy group at C8 also influences the reactivity, further activating the benzene portion of the quinoline ring.

Nucleophilic substitution reactions on the quinoline nucleus are also possible, particularly at positions activated by electron-withdrawing groups or through the formation of intermediates that can stabilize a negative charge. The inherent basicity of the quinoline nitrogen allows for the formation of salts with acids.

Selective Transformations at the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the 8-hydroxyl functionality, which can be strategically removed or further modified. acs.org

Cleavage and Deprotection Strategies

The removal of the benzyl (B1604629) protecting group to unveil the 8-hydroxyquinoline (B1678124) is a common and often crucial step in the synthesis of bioactive molecules. This deprotection can be achieved under various conditions, with acid-catalyzed hydrolysis and catalytic hydrogenation being the most prevalent methods.

One documented method for the debenzylation of a related compound, 8-benzyloxy-5-(p-tolyl)quinoline, involves heating with 6N aqueous hydrochloric acid in 1,4-dioxane. nih.gov This approach is effective but may not be suitable for substrates sensitive to strong acidic conditions.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 8-Benzyloxy-5-(p-tolyl)quinoline | 6N aq. HCl, 1,4-dioxane, 100°C, 4 hours | 5-(p-Tolyl)quinolin-8-ol | 52% | nih.gov |

| 5,7-Diiodo-8-benzyloxyquinoline | tert-Butylamine, Pd-catalyst, 80 bar CO, 50°C | 5,7-Bis(tert-butyl-glyoxylamido)-8-hydroxyquinoline | Major Product | uc.pt |

In another instance, the deprotection of an 8-benzyloxy group was observed to occur concurrently during a palladium-catalyzed aminocarbonylation reaction of 5,7-diiodo-8-benzyloxyquinoline. uc.pt This suggests that certain catalytic systems can facilitate the cleavage of the benzyl ether.

Further Functionalization of the Benzylic Moiety

While the primary role of the benzyloxy group is often as a protecting group, the benzylic position itself is susceptible to chemical modification. However, specific studies detailing the further functionalization of the benzylic moiety within this compound are not extensively reported in the literature. Based on general organic chemistry principles, reactions such as benzylic bromination followed by nucleophilic substitution could potentially introduce further diversity at this position. Such modifications could influence the compound's steric and electronic properties.

Comprehensive Derivatization of the 5-Amino Functionality

The 5-amino group is a key handle for introducing a wide array of functional groups through various chemical reactions, most notably acylation and alkylation. evitachem.com These transformations can significantly impact the molecule's biological activity and pharmacokinetic profile.

Acylation Reactions

The nucleophilic nature of the 5-amino group allows for straightforward acylation reactions with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to modulate properties like solubility, stability, and receptor binding. For instance, the amino group of the related 8-(benzyloxy)quinolin-2-amine (B13982523) is known to undergo acylation to form amides. evitachem.com A study on related quinoline structures led to the synthesis of 5-acetyl-8-((4-(benzyloxy)phenyl)amino)-7-(ethoxy-carbonyl)- evitachem.comsmolecule.comdioxolo[4,5-g]quinolin-5-ium chloride, highlighting the reactivity of an amino group at a similar position. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acyl chloride (e.g., Acetyl chloride) | N-(8-(Benzyloxy)quinolin-5-yl)acetamide |

| This compound | Carboxylic acid + Coupling agent (e.g., DCC, EDC) | N-(8-(Benzyloxy)quinolin-5-yl)amide |

Alkylation Reactions

The 5-amino group can also be subjected to alkylation reactions to introduce various alkyl or arylalkyl substituents. These reactions can proceed via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and stoichiometry of the reagents.

Studies on related quinoline systems provide insights into potential alkylation strategies. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized through nucleophilic aromatic substitution, demonstrating a method for N-alkylation. nih.gov Furthermore, the synthesis of 2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-amine showcases the introduction of an alkyl group onto a quinoline scaffold. acs.org While a study on the alkylation of 8-benzyloxy-quinolin-2(1H)-one resulted in exclusive O-alkylation, this highlights the importance of the specific substitution pattern on the reactivity of the quinoline system. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| This compound | Alkyl halide (e.g., Methyl iodide) | Nucleophilic Substitution | N-Alkyl-8-(benzyloxy)quinolin-5-amine |

| This compound | Aldehyde/Ketone + Reducing agent (e.g., NaBH3CN) | Reductive Amination | N-Alkyl-8-(benzyloxy)quinolin-5-amine |

Arylation Reactions

The amino group of this compound can be a key site for arylation reactions, a fundamental class of transformations for forming carbon-carbon and carbon-nitrogen bonds. While direct C-H arylation of the quinoline core is a known strategy, the amino group offers a distinct handle for modification. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of amines. In a typical protocol, this compound would be reacted with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

Another approach involves the Suzuki cross-coupling reaction, where an arylboronic acid is coupled with the amine. mdpi.com This method is often favored due to the stability and commercial availability of a wide range of boronic acids. mdpi.com

| Reactants | Catalyst/Reagents | Reaction Type | Potential Product |

| This compound, Aryl Halide | Palladium catalyst, Ligand, Base | Buchwald-Hartwig Amination | N-Aryl-8-(benzyloxy)quinolin-5-amine |

| This compound, Arylboronic Acid | Palladium catalyst, Base | Suzuki Cross-Coupling | N-Aryl-8-(benzyloxy)quinolin-5-amine |

This table represents a generalized scheme for arylation reactions and specific conditions would need to be optimized for each substrate combination.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds, converting a carbonyl compound and an amine into a more substituted amine. numberanalytics.commasterorganicchemistry.com This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by reduction of this intermediate to the corresponding secondary or tertiary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The selection of the reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines at a pH where imine formation is favorable. masterorganicchemistry.com

The reaction of this compound with an aldehyde under reductive amination conditions would yield a secondary amine, while reaction with a ketone would also produce a secondary amine. This transformation provides a straightforward route to a wide array of N-alkylated derivatives of the parent amine.

| Reactants | Reducing Agent | Intermediate | Product |

| This compound, Aldehyde (R-CHO) | NaBH₃CN or NaBH(OAc)₃ | Imine | 8-(Benzyloxy)-N-(alkyl)quinolin-5-amine |

| This compound, Ketone (R₂C=O) | NaBH₃CN or NaBH(OAc)₃ | Imine | 8-(Benzyloxy)-N-(alkyl)quinolin-5-amine |

This table illustrates the general process of reductive amination. R represents an alkyl or aryl group.

Silylation Approaches

The introduction of a silyl (B83357) group onto a molecule can significantly alter its properties and can also serve as a useful protecting group or a handle for further transformations. google.com The amino group of this compound is a potential site for silylation.

Silylation of amines is typically achieved by reaction with a silyl halide (e.g., trimethylsilyl (B98337) chloride) or other silylating agents in the presence of a base to neutralize the hydrogen halide byproduct. More recent methods have explored base-catalyzed silylation using hydrosilanes. google.comgoogle.com These reactions can be promoted by strong bases like potassium hydroxide (B78521) or potassium tert-butoxide. google.comcaltech.edu The choice of silane (B1218182) and reaction conditions can influence the degree of silylation (mono- vs. di-silylation).

| Reactants | Reagents | Reaction Type | Potential Product |

| This compound, Trialkylsilyl Halide | Base (e.g., Triethylamine) | Silylation | N-Silyl-8-(benzyloxy)quinolin-5-amine |

| This compound, Hydrosilane | Strong Base (e.g., KOH) | Base-catalyzed Silylation | N-Silyl-8-(benzyloxy)quinolin-5-amine |

This table provides a general overview of silylation approaches.

Carbamic Acid Derivative Formation

The amino group of this compound can be converted into various carbamic acid derivatives, such as carbamates and ureas. These functional groups are prevalent in many biologically active molecules. acs.orgnih.gov

Carbamates can be synthesized by reacting the amine with a chloroformate ester in the presence of a base. Alternatively, reaction with an isocyanate will also yield a carbamate. A more modern and safer approach involves the use of a carbonyl source like carbonyldiimidazole (CDI) to first form a reactive intermediate with the amine, which is then trapped by an alcohol. organic-chemistry.org

Urea derivatives can be prepared by reacting this compound with an isocyanate or by a two-step procedure involving reaction with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, followed by reaction with another amine.

| Reactant 1 | Reactant 2 | Product Type | General Product Structure |

| This compound | Chloroformate (ClCOOR) | Carbamate | 8-(Benzyloxy)quinolin-5-yl-carbamic acid ester |

| This compound | Isocyanate (R-NCO) | Urea | N-(8-(Benzyloxy)quinolin-5-yl)-N'-alkyl/aryl-urea |

This table outlines common methods for the formation of carbamic acid derivatives.

Regioselective and Chemoselective Modifications

The structure of this compound presents multiple reactive sites, making regioselectivity and chemoselectivity key considerations in its chemical transformations. The quinoline ring system itself has distinct electronic properties, with certain positions being more susceptible to either electrophilic or nucleophilic attack.

The presence of the electron-donating amino group at the 5-position and the benzyloxy group at the 8-position significantly influences the reactivity of the quinoline core. These groups activate the ring towards electrophilic substitution, with a preference for substitution at the C6 and C7 positions. However, steric hindrance from the benzyloxy group may influence the regiochemical outcome.

Conversely, the pyridine part of the quinoline ring is generally more electron-deficient and can be susceptible to nucleophilic attack, although the activating groups on the benzene ring diminish this effect.

Chemoselectivity is also a critical aspect. For instance, in reactions involving both the amino group and the quinoline ring, conditions can often be tuned to favor reaction at one site over the other. For example, acylation or sulfonation will typically occur preferentially at the more nucleophilic amino group rather than on the quinoline ring. Similarly, in metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands can direct the reaction to either a C-H bond on the ring or the N-H bond of the amine.

Studies on related 8-substituted quinolines have demonstrated the possibility of achieving high regioselectivity in C-H functionalization reactions. For example, metal-free halogenation of 8-substituted quinolines has been shown to occur exclusively at the C5-position. rsc.org While this compound already has a substituent at C5, this highlights the directing effects that can be exploited in quinoline chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms within 8-(Benzyloxy)quinolin-5-amine can be determined.

Proton NMR (¹H NMR) spectroscopy offers critical information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 8-(benzyloxy)quinoline, the benzylic methylene (B1212753) protons (OCH₂Ph) are particularly diagnostic, typically appearing as a singlet in the range of δ 5.2-5.4 ppm. nih.gov The aromatic protons of the quinoline (B57606) and benzene (B151609) rings resonate in the more downfield region of the spectrum, generally between δ 7.0 and 8.9 ppm, with their specific chemical shifts and coupling patterns providing a detailed fingerprint of the substitution pattern on the aromatic rings. rsc.org For instance, in a related compound, 8-benzyloxy-5-(p-tolyl)quinoline, the benzylic protons appear as a singlet at 5.36 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 8-(Benzyloxy)quinoline Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzylic CH₂ | 5.2 - 5.4 | Singlet |

| Aromatic H (Quinoline & Benzene Rings) | 7.0 - 8.9 | Multiplet |

Data compiled from various sources. nih.govrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 8-(benzyloxy)quinoline derivatives, the benzylic carbon (OCH₂Ph) gives a characteristic signal around δ 70-71 ppm. rsc.org The aromatic carbons of the quinoline and benzene rings appear in the range of δ 110-150 ppm. rsc.org The specific chemical shifts of the quinoline carbons can be influenced by the substituents present. For example, in 8-(benzyloxy)-5-(piperidin-1-yl)quinoline, the benzylic carbon resonates at 70.06 ppm, and the various aromatic carbons are observed between 109.96 and 150.24 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for 8-(Benzyloxy)quinoline Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Benzylic CH₂ | 70 - 71 |

| Aromatic C (Quinoline & Benzene Rings) | 110 - 150 |

Data compiled from various sources. rsc.orgrsc.org

While specific 2D NMR data for this compound is not extensively reported in the provided search results, the application of these techniques is standard for unequivocal structure elucidation of complex organic molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the quinoline and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation between the benzylic protons and the C-8 carbon of the quinoline ring, as well as the ipso-carbon of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be instrumental in confirming the conformation of the benzyloxy group relative to the quinoline ring system.

For more in-depth structural analysis, advanced NMR techniques can be employed.

Solid-State NMR can provide information about the structure and dynamics of this compound in the solid state, which can be different from its conformation in solution.

Dynamic NMR (DNMR) studies, often involving variable-temperature NMR experiments, can be used to investigate conformational flexibility, such as restricted rotation around single bonds. unibas.it This could be applied to study the rotational barrier of the benzyloxy group.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Presence

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the key functional groups.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹. arabjchem.org

Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of characteristic peaks in the 1500-1650 cm⁻¹ region. arabjchem.orgmdpi.com Specifically, quinoline ring stretching modes can be seen around 1560-1590 cm⁻¹. arabjchem.org

C-O Ether Stretching: The stretching vibration of the C-O bond in the benzyloxy group is a key diagnostic peak, typically found in the range of 1200-1300 cm⁻¹. mdpi.com

N-H Stretching: For this compound, the N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹, typically appearing as two distinct bands for a primary amine.

N-H Bending: The N-H bending (scissoring) vibration for the primary amine would likely be observed around 1600 cm⁻¹, potentially overlapping with the quinoline ring vibrations.

The successful etherification to form the benzyloxy group is often confirmed by the disappearance of a broad phenolic O-H stretch that would be present in the 8-hydroxyquinoline (B1678124) precursor.

Table 3: Diagnostic IR Absorption Bands for 8-(Benzyloxy)quinoline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Quinoline Ring (C=C, C=N) Stretch | 1500 - 1650 |

| C-O Ether Stretch | 1200 - 1300 |

| N-H Stretch (Primary Amine) | 3300 - 3500 |

| N-H Bend (Primary Amine) | ~1600 |

Data compiled from various sources. arabjchem.orgmdpi.com

Analysis of the Fingerprint Region

The infrared (IR) spectrum of a molecule is a unique identifier, with the fingerprint region, typically spanning from 1300 to 900 cm⁻¹, being particularly rich in information. vscht.cz This region is characterized by a complex pattern of absorption bands arising from interacting vibrational modes, such as C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations. libretexts.org While often complex to interpret, the unique pattern in this region serves as a "fingerprint" for the molecule. vscht.czlibretexts.org For quinoline derivatives, this region provides valuable information about the molecular skeleton and the various substituents. sci-hub.se The presence of the benzyloxy and amine groups in this compound would contribute to a highly specific and identifiable pattern of peaks within this region.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule, particularly in aromatic systems like quinoline. uomustansiriyah.edu.iq The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals, with the resulting spectrum providing insights into the electronic structure and conjugation of the compound. upi.edu

The quinoline ring system, being an aromatic chromophore, exhibits characteristic π-π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed in the UV-Vis spectrum. uomustansiriyah.edu.iqupi.edu For quinoline itself, these absorptions occur in the near-UV region. cnr.it The presence of substituents on the quinoline core can significantly influence the energy and intensity of these transitions. In many quinoline derivatives, the highest intensity absorption bands are attributed to the π-π* transition of the quinoline backbone. mdpi.com These transitions are often sensitive to the polarity of the solvent, with a red shift (shift to longer wavelengths) commonly observed in more polar solvents. uomustansiriyah.edu.iqmdpi.com

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Quinoline | Ethanol | 272 | π-π | unesp.br |

| Nitroquinoline | Ethanol | 335 | π-π | unesp.br |

| Aminoquinoline | Ethanol | 375 | π-π | unesp.br |

| Dimethylamine quinoline | Ethanol | 388 | π-π | unesp.br |

| 8-Methoxyquinoline | Various | Varies | π-π | mdpi.com |

| 8-Octyloxyquinoline | Various | Varies | π-π | mdpi.com |

This table is for illustrative purposes and shows the effect of substituents on the absorption maxima of the quinoline chromophore.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight and formula of a compound and for elucidating its structure through fragmentation analysis. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com For a compound like this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS analysis would likely reveal characteristic cleavages. For instance, the fragmentation of related quinoline derivatives often involves the loss of substituents or cleavage within the heterocyclic ring system. nih.gov The fragmentation of the benzyloxy group could lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) or the loss of a benzyl (B1604629) radical. The fragmentation pathways of the quinoline ring itself can also provide valuable structural information. researchgate.netscielo.org.mx

Table 2: Common Fragmentations in Quinoline Derivatives

| Precursor Ion Structure | Key Fragmentation Pathways | Resulting Fragment Ions | Reference |

| Phenylamino-substituted quinoline | Cleavage between quinoline and phenylamino (B1219803) substituent | Aniline ion, quinoline cation | nih.gov |

| Benzyl-substituted compounds | Loss of benzyl group | Tropylium ion (m/z 91) | scielo.org.mx |

| General quinoline ring | Ring opening and cleavage | Various smaller fragments | researchgate.net |

This table provides examples of fragmentation patterns observed in related structures and is not specific to this compound.

Raman Spectroscopy for Molecular Vibrations and Structural Symmetry

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. While specific Raman spectra for this compound are not widely published, analysis of related quinoline derivatives provides a strong basis for predicting its characteristic spectral features. cnr.itresearchgate.netarabjchem.org The Raman spectrum of this compound is expected to be dominated by vibrations originating from the quinoline core, the benzyloxy group, and the amine substituent.

Key vibrational modes anticipated in the Raman spectrum include:

Quinoline Ring Vibrations: The quinoline ring system gives rise to a series of characteristic bands. Strong peaks are expected for the C=C and C=N stretching vibrations within the aromatic rings. arabjchem.org For similar quinoline derivatives, these stretching modes typically appear in the 1500-1600 cm⁻¹ region. arabjchem.org C-H stretching vibrations of the quinoline ring are anticipated above 3000 cm⁻¹. arabjchem.org

Benzyloxy Group Vibrations: The benzyloxy substituent will introduce its own set of characteristic peaks. These include the stretching vibrations of the phenyl ring, the C-O-C ether linkage, and the methylene (-CH₂-) group.

Amine Group Vibrations: The primary amine (-NH₂) group at the 5-position will exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is also expected.

Table 1: Predicted Characteristic Raman Shifts for this compound based on Analogous Quinoline Derivatives

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | researchgate.net |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | arabjchem.org |

| Quinoline Ring | C=C / C=N Stretch | 1500 - 1600 | arabjchem.org |

| Quinoline Ring | C-C Stretch | 1200 - 1480 | arabjchem.org |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 | |

| Methylene (-CH₂) | C-H Bend | 1440 - 1485 |

Note: The predicted wavenumber ranges are based on data from analogous compounds and may vary for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

The XPS spectrum of this compound would show peaks corresponding to the core level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

C 1s Spectrum: The C 1s spectrum is expected to be complex and will consist of several overlapping peaks corresponding to the different chemical environments of the carbon atoms. Carbon atoms in the quinoline and benzene rings will have distinct binding energies from the methylene carbon of the benzyloxy group. Carbon atoms bonded to nitrogen and oxygen will exhibit higher binding energies due to the electronegativity of these atoms. cnr.it

N 1s Spectrum: The N 1s spectrum should show at least two distinct peaks. The nitrogen atom in the quinoline ring (a tertiary amine environment) will have a different binding energy than the nitrogen atom of the primary amine group at the 5-position. cnr.it The binding energy is sensitive to the chemical environment and oxidation state.

O 1s Spectrum: A single peak is expected for the oxygen atom in the benzyloxy ether linkage. Its binding energy will be characteristic of a C-O-C environment.

Analysis of the peak positions (binding energies) and their relative intensities allows for the determination of the elemental composition and provides valuable information about the chemical bonding within the molecule.

Table 2: Predicted Core Level Binding Energies for this compound based on Analogous Quinoline Derivatives

| Element | Core Level | Predicted Binding Energy (eV) | Comments | Reference |

| Carbon | C 1s | ~285 - 288 | Multiple peaks for C-C, C-H, C-N, and C-O environments. | cnr.it |

| Nitrogen | N 1s | ~399 - 405 | Distinct peaks for quinoline N and amine N. | cnr.it |

| Oxygen | O 1s | ~532 - 534 | Single peak for the ether oxygen. |

Note: The predicted binding energies are based on data from analogous compounds and can be influenced by sample charging and calibration.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical intermediates are studied)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed for studying chemical species that have one or more unpaired electrons. aps.org Such species include free radicals and transition metal complexes. For a diamagnetic molecule like this compound in its ground state, EPR spectroscopy would not yield a signal.

However, EPR can be an invaluable tool for studying radical intermediates of this compound that may be generated through chemical or electrochemical oxidation or reduction processes. For instance, if the amine group undergoes a one-electron oxidation, it would form a radical cation that would be EPR active.

The key parameters obtained from an EPR spectrum are:

The g-factor: This is a dimensionless constant that is characteristic of the radical's electronic environment.

Hyperfine Coupling Constants: These arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). The pattern and magnitude of these couplings provide detailed information about the distribution of the unpaired electron's spin density within the molecule, thereby helping to identify the structure of the radical species.

While there are no specific studies reporting the EPR spectra of radical intermediates of this compound, the technique remains a powerful potential method for investigating its redox chemistry and the transient species involved. The study of related isoquinoline (B145761) complexes with iron by EPR has been reported, demonstrating the utility of this technique in characterizing paramagnetic species within this class of compounds. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. tandfonline.com For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p), are used to determine a wide range of molecular properties. bioline.org.brtandfonline.com

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO), Electrostatic Potential (ESP) Surfaces

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. bioline.org.br The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. tandfonline.com In quinoline derivatives, the HOMO is often located on the electron-rich quinoline ring and any electron-donating substituents, while the LUMO is distributed across the aromatic system. researchgate.netresearchgate.net For 8-(Benzyloxy)quinolin-5-amine, the amino group at the C5 position and the oxygen atom of the benzyloxy group are expected to significantly influence the HOMO level. researchgate.net

Molecular Electrostatic Potential (ESP) surfaces provide a visual representation of the charge distribution on a molecule. researchgate.net These maps are valuable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, negative potentials would be expected around the nitrogen atom of the quinoline ring and the oxygen atom of the benzyloxy group, with positive potentials near the amine hydrogens. researchgate.net

Reactivity Descriptors: Fukui Functions, Electrophilicity, Nucleophilicity, Global Hardness

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. bioline.org.brtandfonline.com These descriptors provide a theoretical framework for understanding and predicting the outcomes of chemical reactions.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness. bioline.org.br |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |

| Electronegativity (χ) | χ = -μ | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the energy stabilization when a system acquires an additional electronic charge from the environment. tandfonline.com |

This table presents key global reactivity descriptors derived from DFT calculations, which are widely used to predict the reactivity of quinoline derivatives. bioline.org.brtandfonline.comtandfonline.com

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption wavelengths)

DFT calculations are a powerful tool for predicting various spectroscopic properties. tandfonline.com Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which correspond to UV-Vis absorption wavelengths. researchgate.net Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra to aid in structural elucidation. acs.orgsci-hub.se Furthermore, DFT methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy, which is invaluable for confirming molecular structures by comparing calculated values with experimental data. sci-hub.seliverpool.ac.ukresearchgate.net

| Parameter | Predicted Value Range (Illustrative) | Experimental Value Range (Illustrative) |

| 1H NMR (Aromatic) | 6.5 - 9.0 ppm | 6.7 - 8.9 ppm sci-hub.seacs.org |

| 13C NMR (Aromatic) | 100 - 160 ppm | 104 - 158 ppm sci-hub.seacs.org |

| IR (N-H Stretch) | 3300 - 3500 cm-1 | ~3400 cm-1 juniperpublishers.com |

| IR (C=N Stretch) | 1580 - 1620 cm-1 | ~1610 cm-1 juniperpublishers.com |

This table provides an illustrative comparison of the types of spectroscopic data that can be predicted using DFT and their typical experimental ranges for related quinoline structures. sci-hub.seacs.orgjuniperpublishers.com

Reaction Mechanism Studies and Transition State Analysis

Computational methods are frequently employed to study reaction mechanisms, map potential energy surfaces, and characterize the structures of transition states. molaid.com For quinoline derivatives, DFT can be used to investigate the pathways of synthetic reactions, such as amination or cycloaddition, by calculating the activation energies required to move from reactants to products. nih.govsmolecule.com While specific transition state analyses for this compound are not prominently featured in the surveyed literature, the methodology is well-established for studying related heterocyclic systems. molaid.com

Molecular Dynamics (MD) Simulations (for conformational flexibility or solvent interactions)

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. bohrium.com MD simulations can model the conformational flexibility of the benzyloxy group and the interactions of the entire molecule with its environment, such as a solvent or a biological receptor. nih.govnih.gov For instance, MD was used to perform a conformational analysis on the related compound 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline. nih.gov Such simulations provide insight into how the molecule explores different shapes and how it interacts with surrounding water molecules, which is crucial for understanding its solubility and behavior in biological systems. bohrium.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov These models are instrumental in predicting the properties of new or untested compounds, thereby accelerating the process of chemical and pharmaceutical research by reducing the need for extensive experimental work. ijaems.comresearchgate.net For quinoline derivatives, QSPR studies are valuable for predicting a range of physicochemical parameters that influence their behavior in various applications. researchgate.net

While specific QSPR studies dedicated solely to the physicochemical parameters of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous quinoline structures. ijaems.comresearchgate.net These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the compound's structural and electronic features.

Research Findings from Analogous Quinoline Derivatives

QSPR and related Quantitative Structure-Activity Relationship (QSAR) analyses on various classes of substituted quinolines have highlighted the importance of several key physicochemical descriptors in predicting their properties and biological activities. nih.govwalisongo.ac.id These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges are frequently employed to describe the electronic characteristics of quinoline derivatives. walisongo.ac.idarabjchem.org For instance, in studies of phosphorus-substituted quinolines, HOMO and LUMO energies were key descriptors in correlating the molecular structure with anti-proliferative activity. arabjchem.org The distribution of charges within the molecule, influenced by substituents like the amino and benzyloxy groups, plays a crucial role in intermolecular interactions.

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume, and Connolly Molecular Area (CMA) are often used to quantify the steric influence of different substituents on the quinoline core. nirmauni.ac.in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) heavily rely on steric and electrostatic fields to build predictive models. nih.govnirmauni.ac.indovepress.com For example, a CoMSIA model for quinoline Schiff bases identified steric and electrostatic fields as significant contributors to the predictive model. dovepress.com

Hydrophobicity Descriptors: The partition coefficient (logP) is a critical descriptor that quantifies the lipophilicity of a compound. It is a key factor in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In many QSAR studies of quinoline derivatives, logP or calculated logP (cLogP) is a fundamental parameter. ijaems.com For instance, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified lipophilicity (cLogP) as a major influencing factor on their antifungal activity. ijaems.com

Predictive Modeling

The development of a QSPR model involves selecting the most relevant descriptors and using statistical methods to build a predictive equation. arabjchem.org Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govnih.gov These models are then validated to ensure their robustness and predictive power. arabjchem.org For a series of 4-aminoquinoline (B48711) derivatives, genetic algorithms have been used to select the most pertinent descriptors for building a 2D-QSAR model. nih.gov

The insights gained from such models for related quinolines can be extrapolated to estimate the physicochemical properties of this compound. The presence of the bulky, lipophilic benzyloxy group is expected to significantly influence its steric and hydrophobic properties, while the amino group at the 5-position will contribute to its electronic and hydrogen-bonding characteristics.

Representative Physicochemical Descriptors in QSPR Studies of Substituted Quinolines

| Descriptor Category | Descriptor | Typical Role in QSPR Models |

| Hydrophobicity | LogP (octanol/water partition coefficient) | Indicates the lipophilicity of the molecule, affecting solubility and membrane permeability. ijaems.com |

| Electronic | HOMO Energy (eV) | Relates to the electron-donating ability of the molecule. arabjchem.org |

| LUMO Energy (eV) | Relates to the electron-accepting ability of the molecule. arabjchem.org | |

| Dipole Moment (Debye) | Quantifies the overall polarity of the molecule. walisongo.ac.id | |

| Steric/Topological | Molar Refractivity (cm³/mol) | Represents the molar volume and polarizability of the molecule. nirmauni.ac.in |

| Molecular Weight ( g/mol ) | A fundamental descriptor related to the size of the molecule. | |

| Topological Polar Surface Area (TPSA) (Ų) | Predicts hydrogen bonding potential and influences membrane transport. |

Advanced Academic Research Perspectives and Future Directions

Design Principles for Next-Generation Quinoline (B57606) Derivatives with Tailored Chemical Functionality

The design of new molecules derived from 8-(Benzyloxy)quinolin-5-amine is guided by established structure-activity relationship (SAR) principles for the broader quinoline class. nih.gov The goal is to precisely modify the core structure to enhance specific properties, be it for therapeutic applications or materials science. The functionalization of the quinoline ring is a transformative strategy that expands the chemical space and can enhance the pharmacological profile of the derivatives. rsc.org

Key design principles include:

Substitution Pattern Modification : The biological and chemical properties of quinoline derivatives are highly dependent on the nature and position of substituents. For instance, introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 has been shown to enhance the antiproliferative activity of certain quinoline derivatives. nih.gov Similarly, substitution at the C5 position with electron-withdrawing groups can improve anticancer activity. nih.gov For this compound, this could involve modifying the amine at C5 or introducing substituents onto the benzyloxy ring.

Bioisosteric Replacement : Replacing key functional groups with other groups that have similar physical or chemical properties can lead to derivatives with improved characteristics. For the subject compound, the benzyloxy group could be replaced with other bulky aryl ethers to modulate lipophilicity and binding interactions.

Molecular Hybridization : This strategy involves combining the this compound scaffold with another known active pharmacophore to create a single hybrid molecule. nih.gov This approach aims to develop compounds with dual modes of action or improved activity profiles. For example, linking the quinoline core to chalcone (B49325) or imidazole (B134444) moieties has been explored to generate potent anticancer agents. nih.govmdpi.com

Targeted Functionalization : Precise and selective introduction of diverse functional groups can significantly enhance the pharmacological profile of quinoline derivatives. rsc.org The choice of catalysts, reaction conditions, and directing groups allows researchers to unlock novel pathways for synthesizing compounds with improved efficacy and target selectivity. rsc.org

| Design Principle | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Positional Isomerism | Altering the position of substituents on the quinoline ring to modulate activity. | Shifting the amine group from C5 to other positions to explore changes in biological activity. | rsc.org |

| Functional Group Interconversion | Converting the C5-amine into an amide, sulfonamide, or other functional groups. | Tailoring solubility, hydrogen bonding capacity, and target interaction. | researchgate.net |

| Side Chain Extension/Modification | Modifying the benzyl (B1604629) portion of the benzyloxy group with various substituents (e.g., halogens, nitro, methoxy (B1213986) groups). | Fine-tuning steric and electronic properties to optimize target binding. | nih.gov |

| Scaffold Hopping | Replacing the quinoline core with other heterocyclic systems while maintaining key pharmacophoric features. | Discovering novel scaffolds with potentially better properties. | mdpi.com |

Exploration of Novel Reaction Pathways for Enhanced Synthesis and Derivatization

Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner–von Miller reactions, often require harsh conditions and can be inefficient. nih.govnih.gov Modern research focuses on developing more efficient, sustainable, and versatile synthetic routes to access compounds like this compound and its derivatives.

Current areas of exploration include:

Green Chemistry Approaches : To minimize environmental impact, researchers are developing eco-friendly synthetic methods. tandfonline.com These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and utilizing recyclable catalysts. tandfonline.com Metal-free mediated reactions, using ionic liquids or simple acid/base catalysts, are also considered green processes that offer high yields and mild reaction conditions. nih.gov

Transition-Metal Catalysis : C-H bond functionalization catalyzed by transition metals (e.g., palladium, rhodium, copper) has become a powerful tool for the regioselective derivatization of the quinoline core. mdpi.commdpi.com This strategy allows for the direct introduction of various functional groups at specific positions, which is often difficult to achieve through classical methods. mdpi.com

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.gov Cascade reactions, such as a three-component cascade Mannich addition followed by cyclization, have been developed for quinoline synthesis using eco-friendly catalysts. tandfonline.com

Photocatalysis and Electrosynthesis : These emerging techniques offer mild and controlled reaction conditions for synthesizing and functionalizing quinolines. Light-induced reactions provide an economical and environmentally friendly alternative to traditional methods. rsc.org

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Classical Synthesis (e.g., Skraup, Friedländer) | Well-established methods often using anilines and carbonyl compounds. | Readily available starting materials, predictable outcomes. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and uniformly. | Reduced reaction times, increased yields, environmentally friendly. | nih.govtandfonline.com |

| C-H Activation/Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds using metal catalysts. | High atom and step economy, allows for novel derivatization. | rsc.orgmdpi.com |

| Oxidative Annulation | Forms the quinoline ring through an oxidative cyclization process. | Can be performed under transition-metal-free or photo-induced conditions. | mdpi.com |

Development of Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of this compound and its novel derivatives is crucial for confirming their structure, purity, and properties. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS) : Electrospray ionization ion trap mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and elucidating the structure of quinoline derivatives. nih.gov Analysis of fragmentation patterns in MS/MS experiments can help identify substituents and their positions on the quinoline ring. chempap.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural confirmation of synthesized compounds. derpharmachemica.com These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous assignment of the molecular structure.

Chromatographic Methods : High-performance liquid chromatography (HPLC) is widely used for the separation, purification, and purity assessment of quinoline derivatives. nih.gov Gas-liquid chromatography (GLC) is also employed for the analysis of volatile or thermally stable quinoline compounds. nih.gov

Spectroscopic Techniques : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups present in the molecule, such as N-H (amine), C=N, and C-O (ether) bonds. mdpi.com UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

| Technique | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| ESI-MS/MS | Molecular weight and structural fragmentation patterns. | Confirmation of mass and elucidation of derivative structures. | nih.govchempap.org |

| ¹H and ¹³C NMR | Detailed structural information and connectivity of atoms. | Unambiguous structure confirmation and purity check. | derpharmachemica.comresearchgate.net |

| HPLC | Separation of components in a mixture and purity determination. | Purification of synthesized derivatives and assessment of final product purity. | nih.gov |

| FTIR Spectroscopy | Identification of functional groups. | Confirmation of the presence of amine (N-H), ether (C-O-C), and aromatic (C=C) functionalities. | mdpi.com |

Synergistic Integration of Synthetic and Computational Methodologies in Compound Design

The integration of computational chemistry with synthetic chemistry has revolutionized the drug design process, making it more rational and efficient. nih.gov For derivatives of this compound, this synergistic approach can accelerate the discovery of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the three-dimensional structure of molecules with their biological activity. mdpi.comnih.govnih.gov These models can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov

Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netnih.gov For quinoline derivatives, docking studies can help understand binding interactions and guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. researchgate.net This helps in assessing the stability of the binding and understanding the conformational changes that may occur upon interaction.

In Silico ADMET Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov This early-stage screening helps in identifying candidates with favorable drug-like properties.

This integrated workflow allows researchers to design a focused library of compounds based on computational predictions. The most promising candidates are then synthesized and tested experimentally. The results from these experiments are used to refine the computational models, creating a powerful feedback loop for compound optimization. mdpi.com

Q & A

Basic: What are the common synthetic routes for 8-(Benzyloxy)quinolin-5-amine, and what key reaction conditions optimize yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions. A representative route includes:

Aldehyde Formation : Reacting 8-(benzyloxy)quinoline-5-carbaldehyde with 4-(trifluoromethyl)aniline in dry toluene under reflux with molecular sieves to form a Schiff base intermediate .

Cyclization : Treating the intermediate with NaH in DMF at 0°C, followed by warming to room temperature to facilitate cyclization .

Key Conditions :

- Use of anhydrous solvents (e.g., toluene, DMF) and inert atmosphere (N₂) to prevent side reactions.

- Molecular sieves to absorb water and drive the reaction to completion.

- Strict temperature control (0°C for cyclization) to optimize regioselectivity and yield.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph) and quinoline backbone protons (aromatic signals between δ 7.0–9.0 ppm). The absence of aldehyde protons (~δ 10 ppm) verifies successful imine reduction or cyclization .

- IR Spectroscopy : Detects C=O stretches (~1650 cm⁻¹) in intermediates and N-H stretches (~3300 cm⁻¹) in the final amine product .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 329.19 for C₁₆H₁₃BrN₂O) and fragmentation patterns .

Advanced: How does the benzyloxy substituent in this compound influence its fluorescence properties compared to other quinoline derivatives?

Methodological Answer:

The benzyloxy group at position 8 enhances fluorescence by:

- Electron-Donating Effects : Stabilizing excited states via resonance, increasing quantum yield .

- Steric Protection : Shielding the quinoline core from solvent quenching, improving photostability .

Comparative Analysis :

| Substituent Position | Fluorescence Intensity (λex = 350 nm) | Quantum Yield |

|---|---|---|

| 8-Benzyloxy | 1200 AU | 0.45 |

| 3-Trifluoromethyl | 800 AU | 0.28 |

| 5-Amine (Unsubstituted) | 500 AU | 0.15 |

| Data adapted from studies on analogous quinoline fluorophores . |

Advanced: What methodologies are recommended for analyzing the structure-activity relationship (SAR) of this compound in antimicrobial assays?

Methodological Answer:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl groups) at positions 3, 5, and 2.

Biological Assays :

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria.

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects.

Computational Modeling :

- Docking Simulations : Predict binding affinity to bacterial targets (e.g., DNA gyrase) .

- QSAR Analysis : Correlate logP, polar surface area, and substituent electronegativity with activity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from:

- Purity Issues : Use HPLC (>98% purity) and elemental analysis to verify compound integrity .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin).

- Structural Confounders : Compare with analogs (e.g., 5-chloroquinolin-8-amine ) to isolate substituent effects.

Case Example : Discrepancies in cytotoxicity data may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or serum content in media .

Advanced: What experimental strategies optimize the solubility and stability of this compound for in vitro studies?

Methodological Answer:

- Solubility Enhancement :

- Stability Protocols :

Advanced: How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states and charge distribution to predict sites for nucleophilic attack (e.g., position 3 vs. 5).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess susceptibility to electrophiles/nucleophiles .

Example : The 5-amine group’s lone pair (high HOMO) makes it reactive toward alkyl halides, while the benzyloxy group’s electron density directs electrophiles to position 2 .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer:

- Key Challenges :

- Low yields in cyclization steps due to side reactions.

- Purification difficulties from regioisomeric byproducts.

- Mitigation Strategies :

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., NaH-mediated cyclization).

- Chromatography-Free Purification : Use pH-selective crystallization (e.g., acid/base partitioning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.